Bis-PEG12-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG12-acid is a polyethylene glycol-based compound that contains two terminal carboxylic acid groups. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to join two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis-PEG12-acid is synthesized through the polymerization of ethylene oxide, followed by the introduction of terminal carboxylic acid groups. The process involves the following steps:
Polymerization: Ethylene oxide is polymerized in the presence of a catalyst to form polyethylene glycol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and yield. The process is typically carried out under an inert atmosphere to prevent oxidation and contamination.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions with primary and secondary amines to form stable amide bonds.
Esterification: The carboxylic acid groups can react with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form esters.
Common Reagents and Conditions:
Coupling Reagents: EDC, DIC, DCC
Dehydrating Agents: DCC, N,N’-diisopropylcarbodiimide (DIC)
Solvents: Dichloromethane, dimethylformamide (DMF)
Major Products:
Amides: Formed through reactions with amines.
Scientific Research Applications
Bis-PEG12-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Biology: Facilitates the study of protein-protein interactions and the intracellular degradation of proteins.
Industry: Utilized in the production of polyethylene glycol-based drug conjugates, enhancing the solubility and stability of therapeutic agents
Mechanism of Action
Bis-PEG12-acid functions as a linker in PROTACs, which contain two different ligands connected by the polyethylene glycol-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
- Bis-PEG1-acid
- Bis-PEG2-acid
- Bis-PEG3-acid
- Bis-PEG4-acid
- Bis-PEG5-acid
- Bis-PEG6-acid
- Bis-PEG7-acid
- Bis-PEG8-acid
- Bis-PEG9-acid
- Bis-PEG10-acid
- Bis-PEG11-acid
- Bis-PEG13-acid
- Bis-PEG14-acid
- Bis-PEG15-acid
- Bis-PEG17-acid
- Bis-PEG18-acid
- Bis-PEG29-acid
Uniqueness: Bis-PEG12-acid stands out due to its optimal length, which provides a balance between flexibility and stability, making it highly effective as a linker in PROTACs. Its hydrophilic nature enhances solubility in aqueous media, which is crucial for biological applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O16/c29-27(30)1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKNCGJGMISKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.